molecular formula C18H21NO5S B15004735 2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid

2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid

Cat. No.: B15004735
M. Wt: 363.4 g/mol
InChI Key: IGJMLVNQBGCWEB-UHFFFAOYSA-N
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Description

2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid is a phenoxyacetic acid derivative characterized by a sulfonamide-linked 4-tert-butylphenyl group attached to the phenoxy ring. This structure combines a bulky tert-butyl group, known for enhancing lipophilicity and metabolic stability, with a sulfonamide moiety that often contributes to hydrogen bonding and target affinity in medicinal chemistry.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-[(4-tert-butylphenyl)sulfonylamino]phenoxy]acetic acid

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)13-4-10-16(11-5-13)25(22,23)19-14-6-8-15(9-7-14)24-12-17(20)21/h4-11,19H,12H2,1-3H3,(H,20,21)

InChI Key

IGJMLVNQBGCWEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzenesulfonamide, which is then reacted with 4-hydroxyphenoxyacetic acid under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Hydroperoxides, alcohols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenoxyacetic acid moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference IDs
2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid 4-Tert-butylbenzenesulfonamido group Not explicitly provided (estimated: ~C₁₈H₂₀N₂O₅S) ~376 (estimated) Presumed enhanced lipophilicity and metabolic stability N/A (target compound)
2-[4-(N-methyl-4-acetamidobenzenesulfonamido)phenoxy]acetic acid N-methyl, 4-acetamidobenzenesulfonamido group C₁₇H₁₈N₂O₆S 378.41 Intermediate/metabolite in drug synthesis (e.g., Dofetilide)
Sulotroban Ethyl-linked phenylsulfonamide group C₁₆H₁₆N₂O₅S 348.37 Thromboxane A₂ receptor antagonist
2-[4-(tert-butyl)phenoxy]propanoic acid tert-butylphenoxy group with propanoic acid C₁₂H₁₆O₃ 208.26 Synthetic building block; altered solubility due to propanoic chain
CPD11 (PPARγ agonist) 4-Ethoxyphenyliminomethyl group C₁₈H₁₈N₂O₄ 326.35 Glucose uptake activity via PPARγ agonism
2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid Chloro and phenyldiazenyl groups C₁₄H₁₀ClN₂O₃ 298.70 Antibacterial activity against S. aureus

Key Structural Differences and Implications

  • Sulfonamide vs.
  • tert-Butyl vs. Acetamido Groups: The acetamido group in 2-[4-(N-methyl-4-acetamidobenzenesulfonamido)phenoxy]acetic acid introduces polarity, contrasting with the tert-butyl group’s hydrophobicity. This impacts solubility and membrane permeability .
  • Phenoxyacetic Acid Backbone Modifications: Propanoic acid derivatives (e.g., 2-[4-(tert-butyl)phenoxy]propanoic acid) exhibit reduced acidity compared to acetic acid analogs, influencing ionization and bioavailability .

Pharmacological and Biochemical Activities

  • Antibacterial Activity: Compounds with electron-withdrawing groups (e.g., chloro, diazenyl) like 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid show potent antibacterial effects (70% inhibition of S. aureus), whereas tert-butyl or acetamido derivatives may lack such activity due to reduced electrophilicity .
  • Receptor Modulation : Sulotroban’s thromboxane A₂ antagonism highlights the role of sulfonamide positioning in receptor interaction. The target compound’s tert-butyl group may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Metabolic Pathways: The methyl ester derivative of 2-[4-(methylsulfonamido)phenoxy]acetic acid () is a metabolite of Dofetilide, indicating that esterification/functional group choice directly impacts drug metabolism .

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